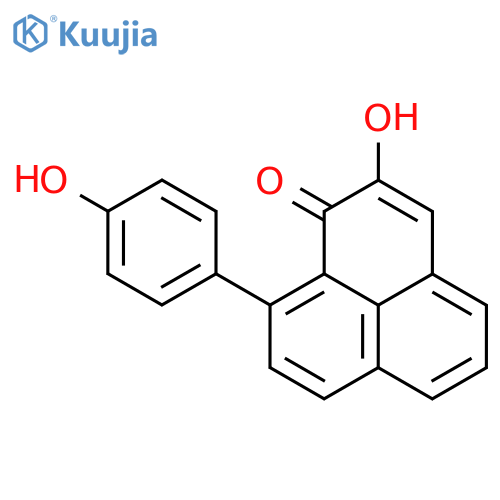

Cas no 56252-02-9 (2-Hydroxy-9-(4-hydroxyphenyl)-1H-phenalen-1-one)

2-Hydroxy-9-(4-hydroxyphenyl)-1H-phenalen-1-one 化学的及び物理的性質

名前と識別子

-

- 1H-Phenalen-1-one,2-hydroxy-9-(4-hydroxyphenyl)-

- Hydroxyanigorufone

- Emenolone

- 2-hydroxy-9-(p-hydroxyphenyl)-phenalen-1-one

- 56252-02-9

- CHEMBL1165215

- 2-hydroxy-9-(4-hydroxyphenyl)-1H-phenalen-1-one

- AKOS040761853

- SCHEMBL20983238

- DTXSID001316177

- CHEBI:180750

- 2-hydroxy-9-(4-hydroxyphenyl)phenalen-1-one

- CS-0158805

- HY-N9127

- 2-Hydroxy-9-(4-hydroxyphenyl)-1H-phenalen-1-one

-

- インチ: InChI=1S/C19H12O3/c20-14-7-4-11(5-8-14)15-9-6-12-2-1-3-13-10-16(21)19(22)18(15)17(12)13/h1-10,20-21H

- InChIKey: HTELDEYOMOTOBI-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C3C(=C1)C=C(C(=O)C3=C(C=C2)C4=CC=C(C=C4)O)O

計算された属性

- せいみつぶんしりょう: 288.07866

- どういたいしつりょう: 288.078644241g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 1

- 複雑さ: 475

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 57.5Ų

じっけんとくせい

- 色と性状: Red powder

- 密度みつど: 1.433±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 201-204 ºC

- ふってん: 583.1±50.0 °C at 760 mmHg

- フラッシュポイント: 320.5±26.6 °C

- ようかいど: Insuluble (2.1E-3 g/L) (25 ºC),

- PSA: 57.53

- じょうきあつ: 0.0±1.7 mmHg at 25°C

2-Hydroxy-9-(4-hydroxyphenyl)-1H-phenalen-1-one セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

2-Hydroxy-9-(4-hydroxyphenyl)-1H-phenalen-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H673630-750mg |

2-Hydroxy-9-(4-hydroxyphenyl)-1H-phenalen-1-one |

56252-02-9 | 750mg |

$ 4500.00 | 2023-09-07 | ||

| A2B Chem LLC | AG32254-5mg |

Hydroxyanigorufone |

56252-02-9 | 5mg |

$660.00 | 2024-04-19 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H12730-5 mg |

Hydroxyanigorufone |

56252-02-9 | 5mg |

¥5280.0 | 2021-09-09 | ||

| TRC | H383020-500mg |

2-hydroxy-9-(4-hydroxyphenyl)-1H-phenalen-1-one |

56252-02-9 | 500mg |

$3000.00 | 2023-05-17 | ||

| TRC | H673630-100mg |

2-Hydroxy-9-(4-hydroxyphenyl)-1H-phenalen-1-one |

56252-02-9 | 100mg |

$ 2000.00 | 2023-09-07 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H12730-5mg |

Hydroxyanigorufone |

56252-02-9 | ,96.0% | 5mg |

¥5280.0 | 2023-09-07 | |

| TRC | H383020-750mg |

2-hydroxy-9-(4-hydroxyphenyl)-1H-phenalen-1-one |

56252-02-9 | 750mg |

$ 4500.00 | 2023-09-07 | ||

| TRC | H673630-500mg |

2-Hydroxy-9-(4-hydroxyphenyl)-1H-phenalen-1-one |

56252-02-9 | 500mg |

$3000.00 | 2023-05-18 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4238-1 mg |

Hydroxyanigorufone |

56252-02-9 | 1mg |

¥2675.00 | 2022-04-26 | ||

| TargetMol Chemicals | TN4238-5 mg |

Hydroxyanigorufone |

56252-02-9 | 98% | 5mg |

¥ 3,710 | 2023-07-11 |

2-Hydroxy-9-(4-hydroxyphenyl)-1H-phenalen-1-one 関連文献

-

Robert Thomas Nat. Prod. Rep. 2004 21 224

-

Andrew R. Knaggs Nat. Prod. Rep. 2001 18 334

-

Paul M. Dewick Nat. Prod. Rep. 1998 15 17

2-Hydroxy-9-(4-hydroxyphenyl)-1H-phenalen-1-oneに関する追加情報

Introduction to 2-Hydroxy-9-(4-hydroxyphenyl)-1H-phenalen-1-one (CAS No. 56252-02-9) and Its Emerging Applications in Chemical Biology

2-Hydroxy-9-(4-hydroxyphenyl)-1H-phenalen-1-one, identified by its Chemical Abstracts Service (CAS) number 56252-02-9, is a structurally unique organic compound that has garnered significant attention in the field of chemical biology due to its distinct pharmacophoric features and potential biological activities. This compound belongs to the phenalenone class, a group of molecules known for their broad spectrum of biological interactions. The presence of both hydroxyl groups and a conjugated system in its molecular framework imparts remarkable reactivity and functionality, making it a promising candidate for further investigation in drug discovery and therapeutic development.

The molecular structure of 2-Hydroxy-9-(4-hydroxyphenyl)-1H-phenalen-1-one consists of a central phenalenone core substituted with hydroxyl groups at the 2-position and 9-position, respectively, with an additional hydroxyl-bearing phenyl ring at the 4-position. This arrangement creates a highly polar and versatile scaffold that can interact with various biological targets. The conjugated system, spanning across the phenalenone core, enhances the compound's ability to participate in electronic and steric interactions, which are critical for modulating biological pathways.

In recent years, there has been a surge in research focused on natural product-inspired scaffolds due to their proven efficacy in drug development. Phenalenones, as a subclass of polyphenolic compounds, have been extensively studied for their antioxidant, anti-inflammatory, and antimicrobial properties. Among these, 2-Hydroxy-9-(4-hydroxyphenyl)-1H-phenalen-1-one has emerged as a particularly intriguing molecule due to its ability to exhibit dual functionality—both as an antioxidant and an enzyme inhibitor. This dual capability makes it an attractive candidate for therapeutic applications targeting oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.

Recent studies have demonstrated the potential of 2-Hydroxy-9-(4-hydroxyphenyl)-1H-phenalen-1-one in modulating key cellular signaling pathways involved in inflammation and apoptosis. For instance, research published in the journal *Bioorganic & Medicinal Chemistry* highlighted its ability to inhibit lipoxygenase enzymes, which are critical mediators of inflammatory responses. The hydroxyl groups in its structure facilitate hydrogen bonding interactions with enzyme active sites, thereby disrupting the catalytic activity of these enzymes. This mechanism suggests that 2-Hydroxy-9-(4-hydroxyphenyl)-1H-phenalen-1-one could be developed into a novel anti-inflammatory agent with minimal side effects.

Beyond its anti-inflammatory properties, 2-Hydroxy-9-(4-hydroxyphenyl)-1H-phenalen-1-one has also shown promise in antioxidant applications. The conjugated system and hydroxyl-rich structure enable it to scavenge reactive oxygen species (ROS) effectively, thereby protecting cells from oxidative damage. Oxidative stress is implicated in various pathological conditions, including aging-related diseases and cancer. By neutralizing ROS, this compound may help mitigate these conditions by preserving cellular homeostasis. Preliminary cell culture experiments have indicated that 2-Hydroxy-9-(4-hydroxyphenyl)-1H-phenalen-1-one can significantly reduce oxidative stress-induced cell death in vitro, suggesting its potential as a protective agent against oxidative damage.

The synthesis of 2-Hydroxy-9-(4-hydroxyphenyl)-1H-phenalen-1-one presents an interesting challenge due to its complex structural features. Traditional synthetic routes often involve multi-step reactions requiring careful control of reaction conditions to ensure high yield and purity. However, advances in organic synthesis methodologies have made it possible to streamline these processes using catalytic techniques and green chemistry principles. For example, recent reports have described the use of palladium-catalyzed cross-coupling reactions to construct the phenalenone core efficiently. Such innovations not only improve synthetic feasibility but also enhance sustainability by reducing waste generation.

The pharmacokinetic properties of 2-Hydroxy-9-(4-hydroxyphenyl)-1H-phenalen-1-one are also under investigation to assess its potential as a therapeutic agent. Initial pharmacokinetic studies suggest that this compound exhibits moderate solubility in water and lipids, which is favorable for absorption across biological membranes. Additionally, preliminary data indicate that it has a reasonable bioavailability profile when administered orally or topically. These findings are crucial for determining optimal dosing regimens and delivery methods for clinical applications.

One of the most exciting aspects of 2-Hydroxy-9-(4-hydroxyphenyl)-1H-phenalen-1-one is its potential role in combination therapy strategies. Due to its multifaceted biological activities—antioxidant, anti-inflammatory, and enzyme inhibitory—it may be effective when used alongside other drugs targeting different aspects of disease pathology. For example, combining it with existing chemotherapeutic agents could enhance treatment efficacy while reducing side effects by modulating oxidative stress and inflammation simultaneously. Such combinatorial approaches are increasingly recognized as key strategies in modern medicine.

The future direction of research on 2-Hydroxy-9-(4-hydroxyphenyl)-1H-phenalen-1-one includes exploring its mechanism of action at a molecular level using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. Understanding how this compound interacts with biological targets will provide valuable insights into its mode of action and help guide further optimization efforts. Additionally, preclinical studies are needed to evaluate its safety profile and efficacy in animal models before human clinical trials can be initiated.

In conclusion,2-Hydroxy-9-(4-hydroxyphenyl)-1H-phenalen-1-one (CAS No. 56252–02–9) is a structurally fascinating compound with significant potential in chemical biology and drug discovery。 Its unique pharmacophoric features make it an attractive candidate for developing novel therapeutic agents targeting inflammation、oxidative stress、and other pathological conditions。 With ongoing research focused on optimizing synthesis、pharmacokinetics、and mechanism of action,this compound holds promise for contributing to advancements in medicine and health care。

56252-02-9 (2-Hydroxy-9-(4-hydroxyphenyl)-1H-phenalen-1-one) 関連製品

- 1537705-08-0(2-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid)

- 68049-21-8(5-(4-Fluorophenyl)pyrimidine)

- 873673-30-4(N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide)

- 880801-80-9(2-{4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-3-(trifluoromethyl)phenylacetamide)

- 250358-46-4(3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide)

- 6061-13-8((2S,3S)-2-Amino-3-methylsuccinic acid)

- 1257851-33-4(4-Bromo-5-methylpyrimidine)

- 866725-93-1(3-(benzenesulfonyl)-1-(3-chlorophenyl)methyl-6-ethoxy-1,4-dihydroquinolin-4-one)

- 2680781-25-1(1-Benzyl 2-methyl 2-(prop-2-yn-1-yl)piperidine-1,2-dicarboxylate)

- 36796-90-4(3-(4-Methyl-2-oxo-1,2-dihydro-3-quinolinyl)propanoic acid)